3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with amino and carboxylic acid groups. The tert-butoxycarbonyl (BOC) group is commonly used as a protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyridine Ring: The pyridine ring is formed through various cyclization reactions, often involving the use of reagents like phosphorus oxychloride or other cyclizing agents.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups and selective deprotection steps is crucial to avoid side reactions and achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the BOC protecting group, yielding the free amine.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Amines: Free amine derivatives after BOC removal.
Substituted Derivatives: New compounds formed through substitution reactions.
Scientific Research Applications
3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may participate in metabolic pathways, signal transduction, and other biochemical processes, depending on its specific application and context.
Comparison with Similar Compounds
3-Amino-4-(tert-butoxycarbonyl)aminopyridine: Similar structure with a different substitution pattern on the pyridine ring.
N2-(tert-Butoxycarbonyl)-L-2,3-diaminopropionic acid: Another BOC-protected amino acid with a different backbone.
Uniqueness: 3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups on the pyridine ring. This combination of functional groups makes it versatile for various chemical reactions and applications.
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-amino-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-7-6-8-4-5-9(14)10(16-8)11(17)18/h4-5H,6-7,14H2,1-3H3,(H,15,19)(H,17,18) |
InChI Key |
JMDVGUBUWSVWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
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